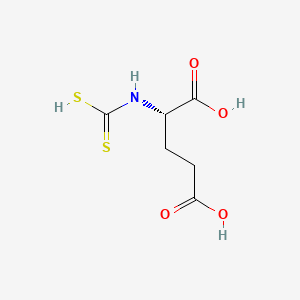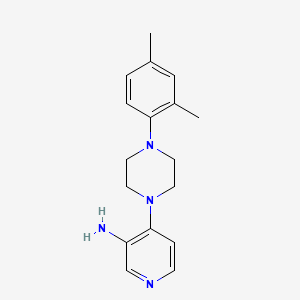
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs. This specific compound features a pyridyl group and a xylyl group, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted aromatic compounds. For this specific compound, a possible synthetic route could involve:
Starting Materials: Piperazine, 3-amino-4-pyridine, and 2,4-dimethylbenzyl chloride.
Reaction Conditions: The reaction might be carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: A base such as potassium carbonate or sodium hydride might be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro-piperazine derivatives, while reduction could produce piperidine derivatives.
科学的研究の応用
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors or receptor ligands.
Medicine: Investigated for their potential as therapeutic agents for various diseases, including parasitic infections and neurological disorders.
Industry: Used in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
Piperazine: The parent compound, used as an anthelmintic.
1-(3-chlorophenyl)piperazine: A psychoactive compound with serotonin receptor activity.
4-methylpiperazine: Used in the synthesis of pharmaceuticals.
Uniqueness
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- is unique due to the presence of both a pyridyl and a xylyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
特性
CAS番号 |
78069-85-9 |
|---|---|
分子式 |
C17H22N4 |
分子量 |
282.4 g/mol |
IUPAC名 |
4-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C17H22N4/c1-13-3-4-16(14(2)11-13)20-7-9-21(10-8-20)17-5-6-19-12-15(17)18/h3-6,11-12H,7-10,18H2,1-2H3 |
InChIキー |
VEKLMSGGJXMMLB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


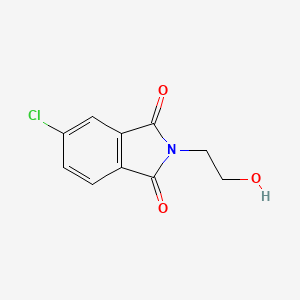
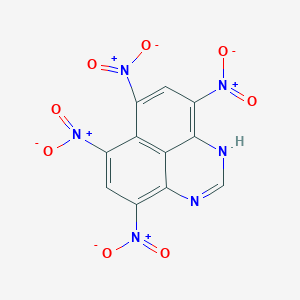
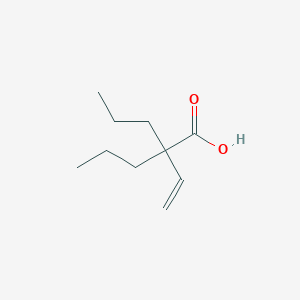
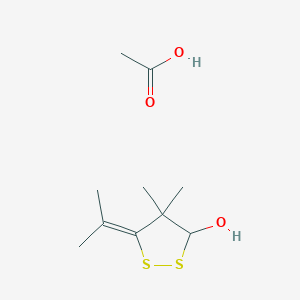
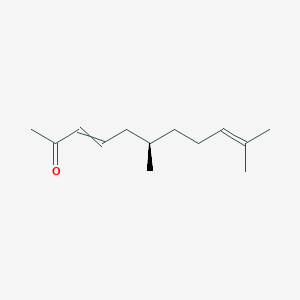
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
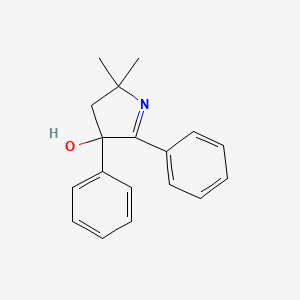
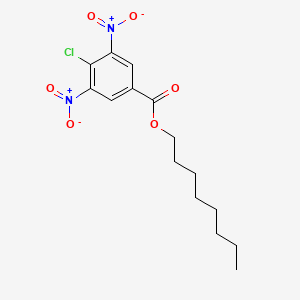
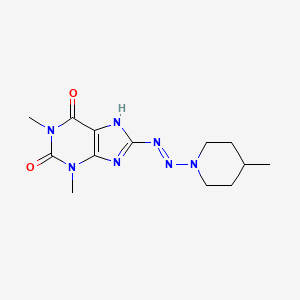
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)
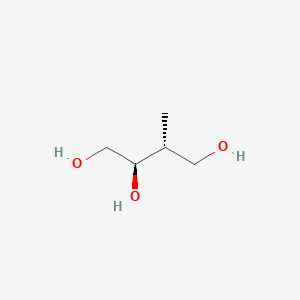

![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
